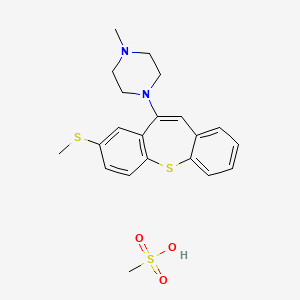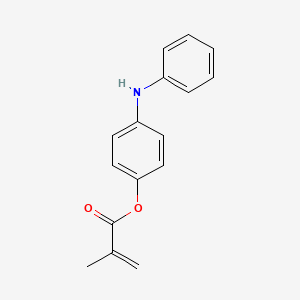
4-Anilinophenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilinophenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C16H15NO2. It is a derivative of aniline and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilinophenyl 2-methylprop-2-enoate typically involves the esterification of 4-anilinophenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Anilinophenyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Electrophilic Addition: The double bond in the 2-methylprop-2-enoate moiety can participate in electrophilic addition reactions with halogens and hydrogen halides.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: The aromatic ring and ester group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are commonly used.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition with bromine would yield a dibromo derivative, while nucleophilic substitution with hydroxide ions would result in the formation of a phenol derivative.
Scientific Research Applications
4-Anilinophenyl 2-methylprop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of 4-Anilinophenyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Anilinophenyl acetate: Similar structure but with an acetate group instead of the 2-methylprop-2-enoate moiety.
4-Anilinophenyl propionate: Contains a propionate group, differing in the length and structure of the ester group.
4-Anilinophenyl butyrate: Features a butyrate group, providing a longer carbon chain in the ester moiety.
Uniqueness
4-Anilinophenyl 2-methylprop-2-enoate is unique due to the presence of the 2-methylprop-2-enoate group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed with other esters.
Properties
CAS No. |
39940-83-5 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4-anilinophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H15NO2/c1-12(2)16(18)19-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13/h3-11,17H,1H2,2H3 |
InChI Key |
ZDXJANSCJILDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



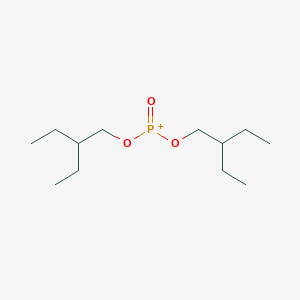
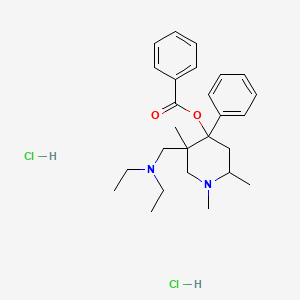
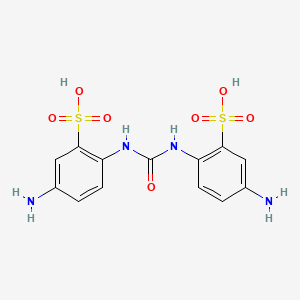
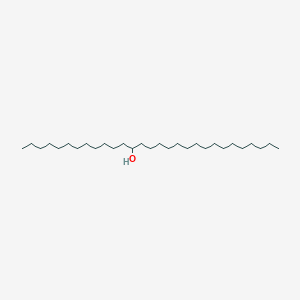
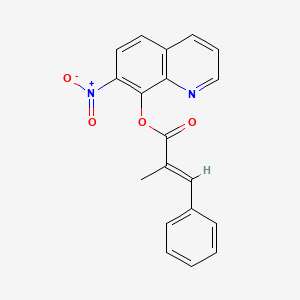
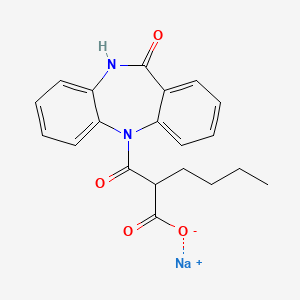



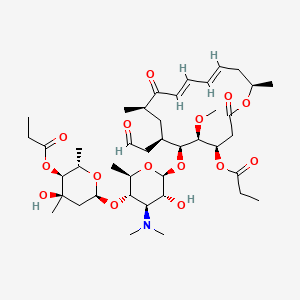

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
